molecular formula C13H19N3 B13207179 4-Benzylpiperidine-1-carboximidamide

4-Benzylpiperidine-1-carboximidamide

Cat. No.: B13207179
M. Wt: 217.31 g/mol
InChI Key: BYAUYVJQTAFGKV-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-1-carboximidamide is a chemical compound known for its interaction with the TTD groove of the UHRF1 protein, favoring the open conformation of UHRF1. This interaction alters UHRF1 functions, making it a compound of interest in various scientific studies .

Preparation Methods

The synthesis of 4-Benzylpiperidine-1-carboximidamide typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Benzylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

4-Benzylpiperidine-1-carboximidamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

4-benzylpiperidine-1-carboximidamide

InChI

InChI=1S/C13H19N3/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15)

InChI Key

BYAUYVJQTAFGKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=N)N

Origin of Product

United States

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